5-chloro-N-(cyclopropylmethyl)pyridin-2-amine

Medicinal Chemistry Halogen Bonding Lead Optimization

Medicinal chemistry teams optimizing kinase inhibitors frequently encounter synthetic failure when substituting near-neighbor scaffolds without head-to-head data. 5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine eliminates this risk as a structurally defined, high-purity building block: - 5-Chloro substituent enables fine-tuning of halogen-bonding interactions in kinase hinge regions (cf. JAK2 IC50 = 12 nM for 5-bromo analog). - Cyclopropylmethylamine moiety imparts conformational rigidity and lipophilicity (XLogP3-AA = 2.5) for membrane permeability. - Directly applicable to CETP inhibitor programs per JP5964965B2, reducing prior-art conflict. - Supplied with ≥95% purity; reliable global logistics for uninterrupted lead optimization.

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
CAS No. 1042515-86-5
Cat. No. B1415067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
CAS1042515-86-5
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESC1CC1CNC2=NC=C(C=C2)Cl
InChIInChI=1S/C9H11ClN2/c10-8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12)
InChIKeyUHEGMHVPVZTRSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine: Chemical Identity and Procurement


5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine is a disubstituted pyridine building block (C9H11ClN2, MW 182.65 g/mol) featuring a chlorine atom at the 5-position and a cyclopropylmethylamino group at the 2-position of the pyridine ring [1]. The compound is catalogued by multiple research chemical suppliers as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis, with typical commercial purity specifications of 95% (AKSci) and 98% (Leyan) . Its structural classification as a cycloalkylpyridin-2-amine derivative places it within a patent landscape describing cholesteryl ester transfer protein (CETP) inhibitors and kinase-targeted scaffolds, indicating relevance for cardiovascular and oncology research programs [2].

Medicinal chemistry scaffold. Disubstituted pyridine building block for kinase inhibitor and CETP inhibitor SAR exploration.
Halogen tuning selection. 5-Chloro substituent supports electronic and steric modulation distinct from 5-bromo or unsubstituted analogs.
Patent-validated chemotype. Scaffold falls within granted CETP inhibitor Markush claims, supporting proprietary lead development.

5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine: Generic Substitution Risks


In the class of 2-aminopyridine derivatives, even minor substituent variations at the 5-position fundamentally alter electronic properties, lipophilicity, and target-binding interactions. Critically, the 5-chloro substituent on 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine modifies the pyridine ring's electron density and dipole moment compared to the 5-bromo analog (CAS 1036572-09-4) and the unsubstituted N-(cyclopropylmethyl)pyridin-2-amine, leading to divergent reactivity in cross-coupling reactions and differential binding affinity at biological targets [1]. The cyclopropylmethylamine moiety contributes conformational rigidity and lipophilic bulk (XLogP3-AA = 2.5) that influences membrane permeability and metabolic stability in ways that cannot be replicated by simple methyl or ethyl amine congeners [2]. Without head-to-head data confirming equivalence, substituting this scaffold with a near neighbor risks synthetic failure in multi-step sequences and invalidates structure-activity relationship (SAR) assumptions in lead optimization campaigns.

This Compound
5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine
Smaller chlorine radius (1.75 Å); higher electronegativity; constrained cyclopropylmethylamine for target-rigidity fit.
Potential Substitute
5-Bromo analog or N-methyl/ethyl congeners
Larger bromine (1.85 Å) alters halogen bonding; flexible alkyl amines shift conformational profile and lipophilicity.
May not transfer directly

5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine: Differentiation Evidence


Chlorine vs. Bromine Substituent: Reactivity and Binding

The chlorine atom at the 5-position imparts distinct electronic and steric properties compared to the 5-bromo analog (CAS 1036572-09-4). The smaller van der Waals radius of chlorine (1.75 Å vs. 1.85 Å for bromine) and lower polarizability reduce non-specific halogen bonding while preserving sufficient electron-withdrawing character to activate the pyridine ring for nucleophilic aromatic substitution [1].

Chlorine vs. Bromine
Cross-study comparable
Chlorine: radius 1.75 Å, electronegativity 3.16. Bromine analog JAK2 IC50 = 12 nM (chloro data not publicly available).
Supports halogen-dependent SAR tuning for kinase target engagement.
Class-level inference; head-to-head kinase data for chloro analog require verification.
Medicinal Chemistry Halogen Bonding Lead Optimization

Cyclopropylmethyl vs. Alkyl Amino: Rigidity and Lipophilicity

The cyclopropylmethylamino group at the 2-position confers a computed XLogP3-AA of 2.5 for 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine, representing a significantly higher lipophilicity than the simpler N-methyl analog (estimated XLogP ~1.0) or N-ethyl analog (~1.5) [1]. This lipophilicity difference translates to measurably greater membrane permeability potential, while the constrained cyclopropyl ring reduces the entropic penalty upon target binding compared to flexible alkyl chains.

Lipophilicity Shift
Class-level inference
XLogP3-AA = 2.5. ~1.5 log units higher than N-methyl analog (estimated).
Supports membrane permeability and binding-rigidity design rationale.
Comparator XLogP values are structure-based estimates; confirm experimentally.
Drug Design Conformational Analysis ADME Properties

Supplier Purity Comparison and Synthesis Reproducibility

Commercial purity specifications for 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine vary from 95% (AKSci) to 98% (Leyan), a difference of 3 percentage points that can critically impact the yield and purity profile of downstream products in multi-step synthetic sequences . By comparison, the 5-bromo analog is offered at ≥98% purity, while the unsubstituted N-(cyclopropylmethyl)pyridin-2-amine is not widely available from major research suppliers.

Purity Benchmark
Data to verify
Supplier purity: 95% (AKSci) and 98% (Leyan). Bromo analog ≥98%.
98% grade may reduce pre-use purification burden in multi-step synthesis.
Supplier datasheet values; independent purity verification recommended.
Chemical Procurement Synthetic Chemistry Quality Control

CETP Inhibitor Pharmacophore: Patent Landscape and Utility

5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine falls within the Markush structure of formula (1) in JP5964965B2, a patent explicitly claiming cycloalkylpyridin-2-amine derivatives as CETP inhibitors for the treatment of dyslipidemia and atherosclerosis [1]. In contrast, the 5-chloro substituent is absent from the majority of exemplified compounds in the patent, meaning this specific substitution pattern occupies a unique and underexplored region of the claimed chemical space, offering freedom-to-operate advantages for proprietary lead development.

CETP Patent Mapping
Class-level inference
Encompassed by generic formula (1) in JP5964965B2; specific 5-chloro exemplification is limited.
Patent-validated chemotype with underexplored substitution space for novel composition-of-matter claims.
Patent analysis; freedom-to-operate requires case-specific legal review.
Cardiovascular Research CETP Inhibition Patent Analysis

5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine: Application Scenarios


Kinase Inhibitor Lead Optimization with 5-Chloro Scaffold

Medicinal chemistry teams optimizing 2-aminopyridine-based kinase inhibitors for JAK2, RIPK2, or ERK-2 can utilize 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine as a structurally defined building block. The 5-chloro substituent provides a smaller, more electronegative halogen alternative to the 5-bromo analog (JAK2 IC50 = 12 nM), enabling fine-tuning of halogen-bonding interactions within the kinase hinge region [1]. The cyclopropylmethylamine moiety contributes conformational rigidity that has been associated with sub-nanomolar potency in related pyridin-2-amine kinase probes (e.g., ERK-2 IC50 = 0.4 nM for an advanced analog) [2].

CETP Inhibitor Discovery and Cardiovascular Research

5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine is directly applicable as a synthetic intermediate or scaffold for CETP inhibitor programs, as established by JP5964965B2 [3]. The compound's computed XLogP3-AA of 2.5 supports adequate membrane permeability for targeting the CETP-mediated lipid transfer process in the plasma compartment, and the 5-chloro substitution pattern occupies a relatively underexplored region of the patent's chemical space, reducing the risk of prior art conflicts during lead optimization.

Monoamine Transporter Ligand Probe Synthesis

Cycloalkylmethylamine derivatives bearing pyridine scaffolds have demonstrated affinity for monoamine transporters (e.g., noradrenaline transporter Ki = 51 nM for related cycloalkylmethylamines) [4]. 5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine can serve as a synthetic entry point for generating novel transporter ligands, where the chlorine substituent may be exploited for metabolic blocking or halogen-bonding interactions with the transporter binding site.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Halogen-bonding and hinge-region fit
Comparative kinase panel profiling vs. 5-bromo analog
CETP inhibitor discovery
Patent-validated scaffold with underexplored substitution
CETP activity assay and freedom-to-operate evaluation
Transporter ligand probe synthesis
Cycloalkylmethylamine motif for transporter affinity
Monoamine transporter binding and metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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